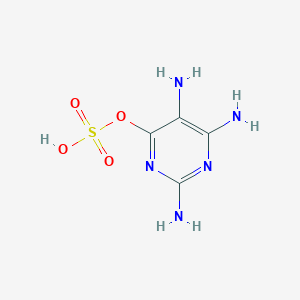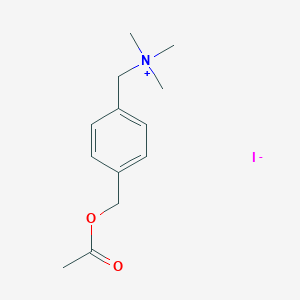
4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium, also known as AChMAT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. AChMAT belongs to the class of quaternary ammonium compounds and is a derivative of choline.
Mecanismo De Acción
The mechanism of action of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium involves the inhibition of acetylcholine esterase, which is an enzyme that breaks down acetylcholine. By inhibiting this enzyme, 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium helps to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory formation.
Efectos Bioquímicos Y Fisiológicos
4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been shown to have several biochemical and physiological effects. It has been found to improve cognitive function and memory formation in animal studies. Additionally, 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been shown to have antioxidant properties, which can protect against oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium for lab experiments is its ability to improve cognitive function and memory formation. This can be useful in studies that require animals to perform cognitive tasks or in studies that involve memory formation. However, one of the limitations of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium. One potential area of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium for its potential therapeutic applications. Finally, more research is needed to fully understand the biochemical and physiological effects of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium and its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium involves the reaction of choline chloride with paraformaldehyde and acetic anhydride. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium acts as an acetylcholine esterase inhibitor, which helps to increase the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function and memory formation.
Propiedades
Número CAS |
145832-34-4 |
|---|---|
Nombre del producto |
4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium |
Fórmula molecular |
C13H20NO2+ |
Peso molecular |
349.21 g/mol |
Nombre IUPAC |
[4-(acetyloxymethyl)phenyl]methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20NO2.HI/c1-11(15)16-10-13-7-5-12(6-8-13)9-14(2,3)4;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
ABALXERNRGILFS-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CC=C(C=C1)C[N+](C)(C)C.[I-] |
SMILES canónico |
CC(=O)OCC1=CC=C(C=C1)C[N+](C)(C)C.[I-] |
Sinónimos |
4-acetoxymethyl-N,N,N-trimethylbenzenemethanaminium 4-acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide 4-AMTMBM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



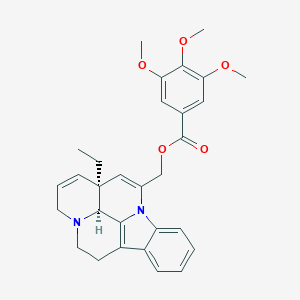
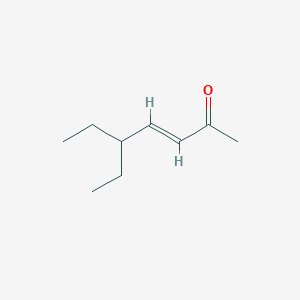
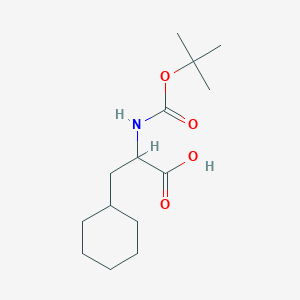
![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)
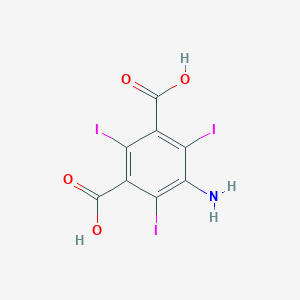
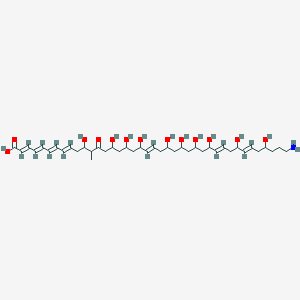
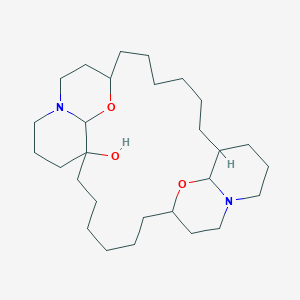
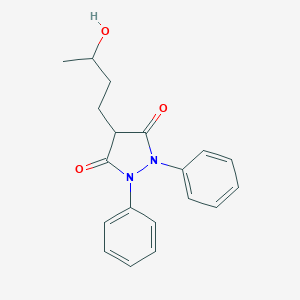
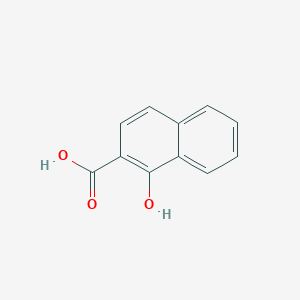
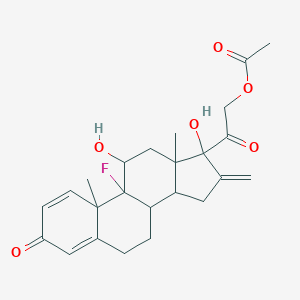
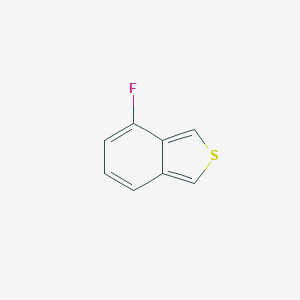
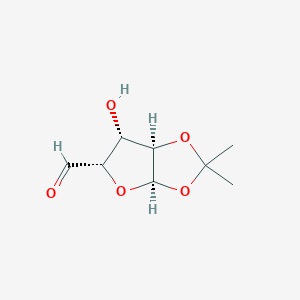
![3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B119101.png)
